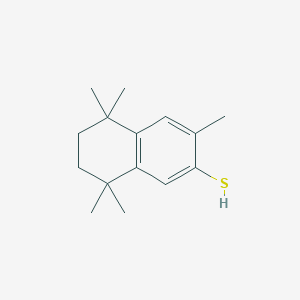
2-Naphthalenethiol, 5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenethiol, 5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl- is an organosulfur compound with the molecular formula C18H26S This compound is a derivative of naphthalene, characterized by the presence of a thiol group (-SH) and multiple methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Naphthalenethiol, 5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl- can be synthesized from 2-naphthol through the Newman–Kwart rearrangement starting from a thiocarbamate . The reaction involves the conversion of 2-naphthol to its thiocarbamate derivative, followed by thermal rearrangement to yield the desired thiol compound. The reaction conditions typically involve heating the thiocarbamate derivative at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenethiol, 5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl- undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to form corresponding sulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenethiol, 5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of 2-Naphthalenethiol, 5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl- involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to potential biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthalenethiol: Another mono thiol derivative of naphthalene with similar chemical properties.
2-Naphthalenol, 5,6,7,8-tetrahydro-: A hydroxyl derivative of naphthalene with different functional groups.
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: A related compound with an acetyl group and multiple methyl groups.
Uniqueness
2-Naphthalenethiol, 5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl- is unique due to its specific combination of a thiol group and multiple methyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
122284-29-1 |
|---|---|
Molekularformel |
C15H22S |
Molekulargewicht |
234.4 g/mol |
IUPAC-Name |
3,5,5,8,8-pentamethyl-6,7-dihydronaphthalene-2-thiol |
InChI |
InChI=1S/C15H22S/c1-10-8-11-12(9-13(10)16)15(4,5)7-6-14(11,2)3/h8-9,16H,6-7H2,1-5H3 |
InChI-Schlüssel |
AUYQNTACFZFTKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1S)C(CCC2(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















